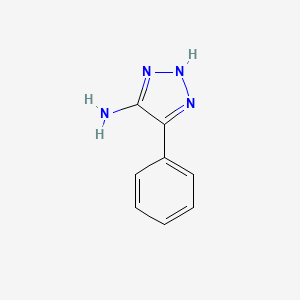
4-Phenyl-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1H-1,2,3-triazol-5-amine typically involves the cycloaddition reaction between azides and alkynes, commonly known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . Another method involves the reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones, which includes the formation of carbinolamine, elimination of water, and intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may involve scalable synthesis techniques such as the copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored due to its high yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include substituted triazoles, amine derivatives, and oxides .
Applications De Recherche Scientifique
4-Phenyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent due to its biological activities.
Mécanisme D'action
The mechanism of action of 4-Phenyl-1H-1,2,3-triazol-5-amine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair . This inhibition can lead to cell dysfunction or necrotic cell death when PARP-1 is overactivated .
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: Another triazole derivative with similar biological activities.
1,2,3-Triazole: The parent compound of 4-Phenyl-1H-1,2,3-triazol-5-amine.
Benzyl-1H-1,2,3-triazole: A derivative with a benzyl group instead of a phenyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H8N4 |
|---|---|
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
5-phenyl-2H-triazol-4-amine |
InChI |
InChI=1S/C8H8N4/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) |
Clé InChI |
VFRADINKOCDNSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


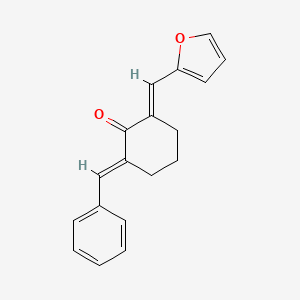
![4-Formylbenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888123.png)
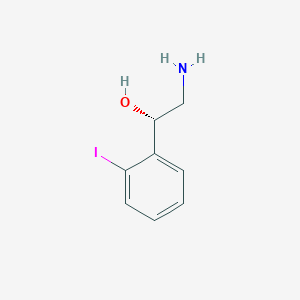
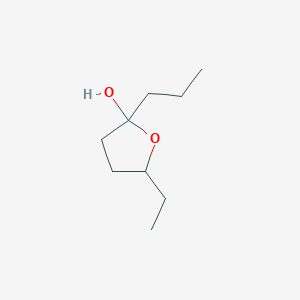
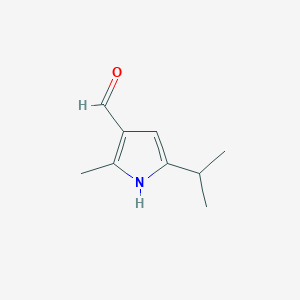
![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
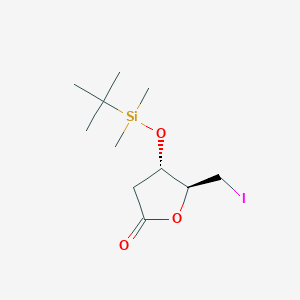
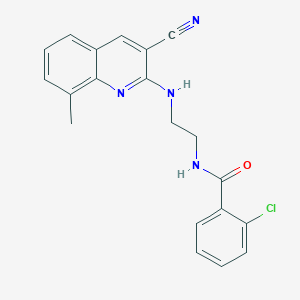

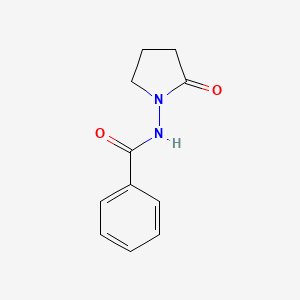
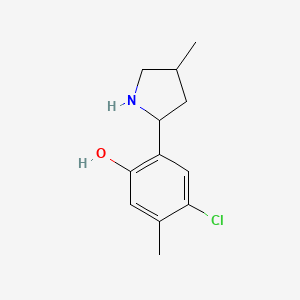
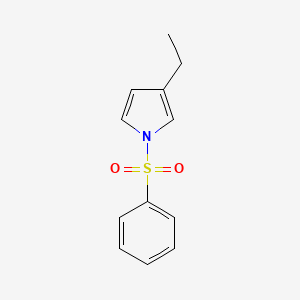
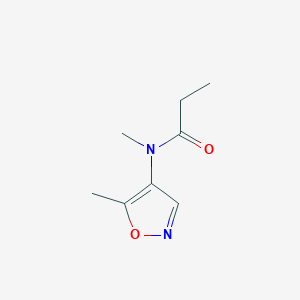
![1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888191.png)
